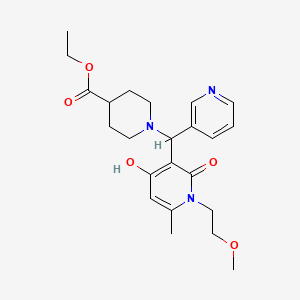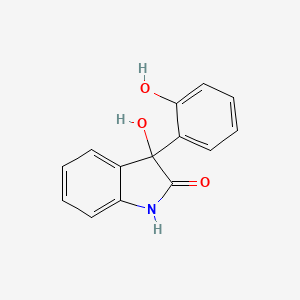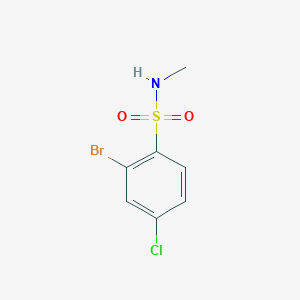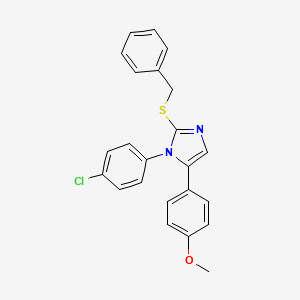![molecular formula C17H20N6 B2793881 2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380088-56-0](/img/structure/B2793881.png)
2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a cyclopropyl group, a benzimidazole core, and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
The azetidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amino alcohols or halides. The triazole moiety is usually introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Catalysts and reagents would be chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated analogs.
科学的研究の応用
2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The triazole moiety can enhance binding affinity and specificity to biological targets, while the cyclopropyl group may contribute to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Triazole-containing compounds: Widely used in antifungal medications.
Azetidine derivatives: Studied for their potential in various therapeutic applications.
Uniqueness
2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of structural features, which may confer enhanced biological activity and specificity compared to other compounds. The presence of the cyclopropyl group, in particular, can influence the compound’s pharmacokinetic properties, making it a promising candidate for further research and development.
特性
IUPAC Name |
2-cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-21-11-18-20-16(21)10-22-8-13(9-22)23-15-5-3-2-4-14(15)19-17(23)12-6-7-12/h2-5,11-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITRQXAIDKVSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![N-(2-chlorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2793803.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2793806.png)
![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)



![ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2793815.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2793816.png)

![5-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793821.png)
